Pterosin C 3-glucoside
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Overview
Description
Pterosin C 3-glucoside is a complex organic compound with a unique structure. . This compound is characterized by its multiple hydroxyl groups and a dihydroindenone core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pterosin C 3-glucoside involves several steps:
Formation of the dihydroindenone core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the hydroxyethyl group: This can be achieved through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Attachment of the oxan-2-yl group: This step involves the glycosylation of the dihydroindenone core with a suitable sugar derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pterosin C 3-glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the dihydroindenone core can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters .
Scientific Research Applications
Pterosin C 3-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of flavonoids and their derivatives.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Its potential anti-inflammatory and anticancer properties are being explored for therapeutic applications.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Pterosin C 3-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Mangiferin: A C-glucosyl xanthone with similar antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid with strong antioxidant activity and potential health benefits.
Kaempferol: Another flavonoid known for its anticancer and anti-inflammatory properties.
Uniqueness
Pterosin C 3-glucoside is unique due to its specific structural features, such as the dihydroindenone core and the presence of multiple hydroxyl groups, which contribute to its diverse pharmacological activities .
Properties
CAS No. |
60657-36-5 |
---|---|
Molecular Formula |
C20H28O8 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-2,5,7-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C20H28O8/c1-8-6-12-14(9(2)11(8)4-5-21)15(23)10(3)19(12)28-20-18(26)17(25)16(24)13(7-22)27-20/h6,10,13,16-22,24-26H,4-5,7H2,1-3H3 |
InChI Key |
GTPYMQNYDRMGEN-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCO)C)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCO)C)OC3C(C(C(C(O3)CO)O)O)O |
Key on ui other cas no. |
60657-36-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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